molecular formula C24H23ClF3N3O6 B4149675 Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

Cat. No.: B4149675
M. Wt: 541.9 g/mol
InChI Key: DGGVWXMHGUKVSA-UHFFFAOYSA-N
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Description

Ethyl {4-chloro-2-methoxy-6-[6-methyl-2-oxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a chloro, methoxy, and trifluoromethyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-chloro-2-methoxy-6-[6-methyl-2-oxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl {4-chloro-2-methoxy-6-[6-methyl-2-oxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl {4-chloro-2-methoxy-6-[6-methyl-2-oxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[4-chloro-2-methoxy-6-[6-methyl-2-oxo-5-[[3-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClF3N3O6/c1-4-36-18(32)11-37-21-16(9-14(25)10-17(21)35-3)20-19(12(2)29-23(34)31-20)22(33)30-15-7-5-6-13(8-15)24(26,27)28/h5-10,20H,4,11H2,1-3H3,(H,30,33)(H2,29,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVWXMHGUKVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 6
Ethyl 2-[4-chloro-2-methoxy-6-(6-methyl-2-oxo-5-{[3-(trifluoromethyl)anilino]carbonyl}-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

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